![molecular formula C14H13ClN2O3 B2390092 2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide CAS No. 117459-38-8](/img/structure/B2390092.png)
2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide typically involves the reaction of 2-furylmethylamine with chloroacetyl chloride, followed by the reaction with benzoyl chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency .
Análisis De Reacciones Químicas
2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide is widely used in scientific research, particularly in the field of proteomics . It is employed as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function . Additionally, this compound is used in medicinal chemistry research to develop new therapeutic agents . Its unique chemical properties make it valuable for various biological assays and analytical techniques .
Mecanismo De Acción
The mechanism of action of 2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide involves its interaction with specific molecular targets, such as proteins and enzymes . The compound can form covalent bonds with amino acid residues, leading to the modification of protein structure and function . This interaction can affect various biochemical pathways and cellular processes, making it a useful tool for studying protein dynamics and function .
Comparación Con Compuestos Similares
2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide can be compared with other similar compounds, such as:
2-[(chloroacetyl)amino]-N-(2-thienylmethyl)benzamide: This compound has a similar structure but contains a thienyl group instead of a furyl group.
2-[(bromoacetyl)amino]-N-(2-furylmethyl)benzamide: This compound has a bromoacetyl group instead of a chloroacetyl group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity .
Propiedades
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c15-8-13(18)17-12-6-2-1-5-11(12)14(19)16-9-10-4-3-7-20-10/h1-7H,8-9H2,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCUEYYBBXOLDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
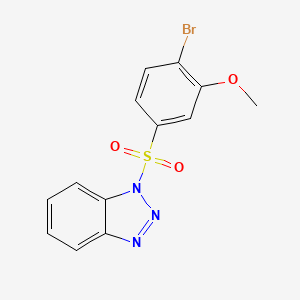
![4-{[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}benzonitrile](/img/structure/B2390012.png)
![2-{5-Oxaspiro[3.4]octan-6-yl}ethan-1-amine](/img/structure/B2390014.png)
![N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-3-phenylpropanamide](/img/structure/B2390015.png)
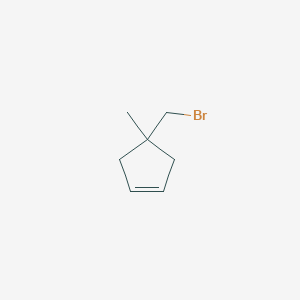
![2-amino-6-(2-(dimethylamino)ethyl)-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2390019.png)
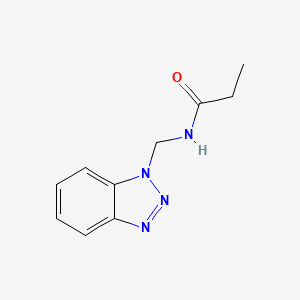
![2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2390021.png)
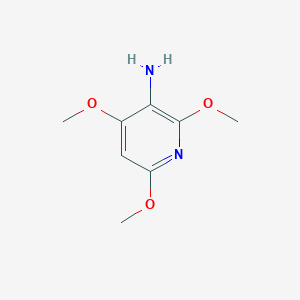
![2-Methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2390028.png)
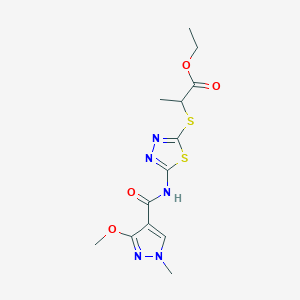
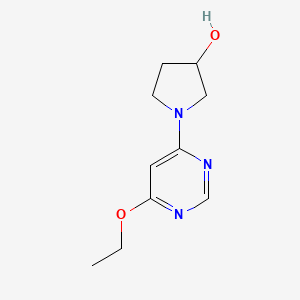
![4-[[2-(2-Hydroxyethyl)piperidin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2390031.png)
![2-Chloro-N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]propanamide](/img/structure/B2390032.png)
